Cas no 311-03-5 (trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name))
311-03-5 structure
Product Name:trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name)
Numero CAS:311-03-5
MF:C18H12N3O6P3
MW:459.225666046143
CID:916360
PubChem ID:272991
Update Time:2025-04-19
trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name) Proprietà chimiche e fisiche
Nomi e identificatori
-
- trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name)
- tris(o-phenylenedioxy)spirocyclotriphosphazene
- N-phosphonomethylglycine (sodium salt)
- Sodium Salt of N-Phosphonomethylglycine
- SODIUM-N-(PHOSPHONOMETHYL)GLYCINE
- tris(1,2-dioxyphenyl)cyclotriphosphazene
- tris(1,2-dioxyphenyl)-cyclotriphosphazene
- tris-(1,2-dioxyphenyl)cyclotriphosphazene
- Trisodium Salt
- trisodium salt of N-phosphomethylglycine
- tri-sodium salt of N-phosphonomethylglycine
- tris-o-phenylenedioxycyclotriphosphazene
- tris-ortho-phenylenedioxycyclotriphosphazene
- XGNHEICZCRPVHP-UHFFFAOYSA-N
- STL353295
- AKOS022141574
- tris-o-phenylenedioxyspirocyclotriphosphazene
- Tris(o-phenylenedioxy)phosphonitrile trimer
- Trispiro[1,3,5,2,4,6-triazatriphosphorine-2,2':4,2'':6,2'''-tris[1,3,2]benzodioxaphosphole]
- CID 272991
- Trispiro[1,3,2-benzodioxaphosphole-2,2'-[1,3,5,2,4,6]triazatriphosphinine-4',2''-[1,3,2]benzodioxaphosphole-6',2'''-[1,3,2]benzodioxaphosphole]
- DTXSID10953199
- NSC117811
- 311-03-5
- NSC-117811
- Tris(o-phenylenedioxy)cyclophosphazene
-
- Inchi: 1S/C18H12N3O6P3/c1-2-8-14-13(7-1)22-28(23-14)19-29(24-15-9-3-4-10-16(15)25-29)21-30(20-28)26-17-11-5-6-12-18(17)27-30/h1-12H
- Chiave InChI: XGNHEICZCRPVHP-UHFFFAOYSA-N
- Sorrisi: P12(N=P3(N=P4(N=1)OC1C=CC=CC=1O4)OC1C=CC=CC=1O3)OC1C=CC=CC=1O2
Proprietà calcolate
- Massa esatta: 458.99406
- Massa monoisotopica: 458.99389610g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 30
- Conta legami ruotabili: 0
- Complessità: 704
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 92.5Ų
Proprietà sperimentali
- PSA: 94.05
- LogP: 5.55960
trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name) Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
311-03-5 (trispiro[1,3,2-benzodioxaphosphole-2,2''-[1,3,5,2,4,6]triazatriphosphinine-4'',2''''-[1,3,2]benzodioxaphosphole-6'',2''''''-[1,3,2]benzodioxaphosphole] (non-preferred name)) Prodotti correlati
- 1184-10-7(Hexaphenoxycyclotriphosphazene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso